molecular formula C11H18ClNO2 B12302166 2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride

2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B12302166
M. Wt: 231.72 g/mol
InChI Key: QOCZZUMRTZZSOZ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring and an amine group attached to the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and nitroethane.

    Formation of Nitroalkene: The aldehyde is condensed with nitroethane in the presence of a base such as ammonium acetate to form the nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Hydrochloride Salt Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of psychopharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin, dopamine, and norepinephrine receptors, leading to changes in mood, perception, and cognition. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)propan-2-amine hydrochloride
  • 2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride
  • 2,5-Dimethoxyamphetamine

Uniqueness

2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological effects and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-11(2,12)8-5-9(13-3)7-10(6-8)14-4;/h5-7H,12H2,1-4H3;1H

InChI Key

QOCZZUMRTZZSOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)OC)OC)N.Cl

Origin of Product

United States

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